Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate
Description
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is a cyclopentene derivative featuring a trifluoromethyl (-CF₃) group and a methyl ester (-COOCH₃) substituent at the 1-position of the unsaturated five-membered ring. This compound combines the electronic effects of the electron-withdrawing trifluoromethyl group with the reactivity of the cyclopentene ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester functionality allows for further derivatization, such as hydrolysis to carboxylic acids or transesterification reactions.
Properties
Molecular Formula |
C8H9F3O2 |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H9F3O2/c1-13-6(12)7(8(9,10)11)4-2-3-5-7/h2-3H,4-5H2,1H3 |
InChI Key |
YLKMRKMTKYQMBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC=CC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Cyclopropane Intermediates (Patent CN110054558B)
This method, while focused on 1-trifluoromethylcyclopropane-1-carboxylic acid, provides insight into trifluoromethylated cycloalkane carboxylate synthesis that can be adapted for cyclopentene derivatives:
- Step a: 1-(trifluoromethyl)cyclopropyl-1-alcohol is reacted with sodium hydride in acetonitrile at low temperature (-5 to 0 °C), followed by addition of para-toluenesulfonyl chloride to form a tosylate intermediate.
- Step b: The tosylate intermediate undergoes nucleophilic substitution with sodium cyanide in N,N-dimethylformamide (DMF) under reflux to form a nitrile intermediate.
- Step c: Hydrolysis of the nitrile intermediate in sodium hydroxide solution under reflux, followed by acidification, extraction, and concentration yields the target carboxylic acid.
Although this patent is specific to cyclopropane derivatives, the approach of converting an alcohol to a tosylate, then to a nitrile, and finally to a carboxylic acid can be adapted for cyclopentene substrates. Esterification to the methyl ester would follow using methanol and acid catalysis or other standard esterification methods.
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| a | Sodium hydride, para-toluenesulfonyl chloride, acetonitrile | -5 to 30 °C | Tosylate intermediate formation |
| b | Sodium cyanide, DMF | Reflux (~150 °C) | Nucleophilic substitution |
| c | NaOH, reflux, acidification | Reflux, then pH 1-2 | Hydrolysis to acid |
Trifluoromethylation via Organometallic Coupling (Patent CN103221391A)
This patent describes processes for trifluoromethylated cyclopentyl derivatives relevant to cyclopentene analogues:
- Preparation of 1-cyclopentyl-2-(trifluoromethyl)benzene via cross-coupling of bromo pentane silane with an aryl halide in the presence of magnesium and iron catalysts.
- Alkylation and reduction steps to introduce trifluoromethyl and cyclopentyl groups.
Although this method focuses on aromatic trifluoromethyl compounds, the organometallic cross-coupling and alkylation strategies can be adapted for cyclopentene ring systems to install the trifluoromethyl group.
Trifluoromethylated Ketone and Oxime Intermediates (Patent WO2021171301A1)
This patent details the synthesis of trifluoromethylated acetophenone oximes, which are structurally related to trifluoromethylated cyclic ketones:
- Formation of Grignard reagents from halo benzotrifluoride and magnesium in the presence of catalysts.
- Reaction of Grignard reagents with ketenes in hydrocarbon solvents catalyzed by transition metal ligand-acid complexes to yield trifluoromethylated ketones.
- Conversion of ketones to oximes using hydroxylamine salts.
This strategy can be adapted to synthesize trifluoromethylated cyclopentenones, which can then be reduced or further functionalized to this compound.
Direct Trifluoroacetylation of Cycloalkene Derivatives (PMC Article)
A study reports the trifluoroacetylation of cycloalkene dimethyl acetals with trifluoroacetic anhydride in the presence of pyridine to yield trifluoromethylated ketones:
- Cyclopentane dimethyl acetals reacted with trifluoroacetic anhydride and pyridine at low temperature to form 2-trifluoroacetyl-1-methoxycyclopentene derivatives.
- Subsequent intramolecular cyclization or functional group transformations yield trifluoromethylated cyclopentene derivatives.
This method offers a direct approach to introduce the trifluoromethyl ketone functionality onto a cyclopentene ring, which can be further converted to the methyl carboxylate ester by oxidation and esterification.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | 1-(trifluoromethyl)cyclopropyl-1-ol | NaH, para-toluenesulfonyl chloride, NaCN, NaOH | 1-trifluoromethylcyclopropane-1-carboxylic acid | Tosylation, cyanide substitution, hydrolysis; adaptable for cyclopentene |
| 2 | Bromo pentane silane, aryl halide | Mg, Fe catalyst, cross-coupling | 1-cyclopentyl-2-(trifluoromethyl)benzene | Organometallic coupling; aromatic trifluoromethylation |
| 3 | Halo benzotrifluoride | Mg, ketene, transition metal ligand-acid complex, hydroxylamine salt | Trifluoromethylated ketones and oximes | Grignard reaction and ketene insertion; adaptable to cyclic ketones |
| 4 | Cyclopentane dimethyl acetal | Trifluoroacetic anhydride, pyridine | 2-trifluoroacetyl-1-methoxycyclopentene | Direct trifluoroacetylation; further cyclization possible |
Analytical and Purification Considerations
- Purity: Methods emphasize purification by crystallization or distillation to achieve >99% purity.
- Reaction Monitoring: Gas-liquid chromatography (GLC), nuclear magnetic resonance (NMR), and melting point analysis are standard for monitoring reaction progress and purity.
- Yields: Reported yields vary from moderate (30-40%) to good (70-85%) depending on the method and substrate.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Ring Unsaturation: The target compound and (S)-3-amino-4-(difluoromethylenyl)cyclopentene derivative share a cyclopentene backbone, which introduces reactivity toward addition or cycloaddition reactions. In contrast, Methyl 3-aminocyclopentanecarboxylate has a saturated ring, reducing ring strain but limiting conjugation.
Substituent Effects: The -CF₃ group in the target compound and the cyclobutane derivative enhances electronegativity and stability compared to the amino (-NH₂) or hydroxyl (-OH) groups in other analogues. The ester (-COOCH₃) group in the target compound contrasts with the carboxylic acid (-COOH) in , affecting solubility (ester is more lipophilic) and metabolic pathways (esters often act as prodrugs).
Functional Group Diversity: The hydroxyl group in the cyclobutane derivative enables hydrogen bonding, increasing aqueous solubility compared to the target compound. The amino group in introduces basicity, enabling salt formation and altering pharmacokinetic profiles.
Physicochemical Properties (Inferred)
Biological Activity
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentene ring. The molecular formula is , with a molecular weight of approximately 196.17 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 196.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2624140-92-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways.
Key Targets
- Enzymatic Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways.
- Receptor Binding : Its structural properties allow for interactions with various receptors, which may modulate signaling pathways relevant to disease states.
Case Studies
Several studies have explored the biological implications of this compound:
- Antiviral Activity : Research indicates that derivatives of cyclopentene compounds exhibit antiviral properties. A study demonstrated that this compound showed potential as a neuraminidase inhibitor, which is crucial in viral replication processes .
- Anticancer Properties : In vitro studies have suggested that this compound may exhibit cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent .
- Inflammation Modulation : Another investigation highlighted the anti-inflammatory properties of related compounds, suggesting that this compound could influence inflammatory pathways through cyclooxygenase inhibition .
Research Findings
Recent findings have focused on the synthesis and optimization of derivatives to enhance biological activity:
- A study on late-stage difluoromethylation processes highlighted advancements in synthesizing more potent analogs with improved efficacy against targeted enzymes .
- Structural studies using X-ray crystallography have provided insights into the binding modes of related compounds, facilitating the rational design of new inhibitors .
Q & A
Q. What strategies resolve low crystallinity issues for X-ray diffraction studies?
- Methodological Answer :
- Co-Crystallization : Add co-formers (e.g., nicotinamide) to improve crystal packing.
- Vapor Diffusion : Use slow evaporation (e.g., with pentane/ether) to grow larger crystals.
- Twinned Data Refinement : Apply SHELXL () to model twinned crystals via HKLF5 format. Validate with R-factor and electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
